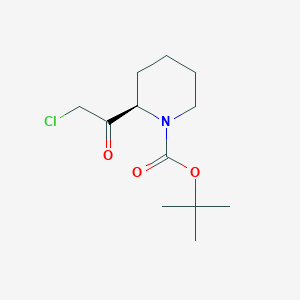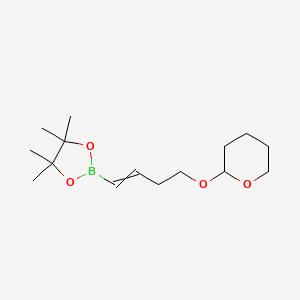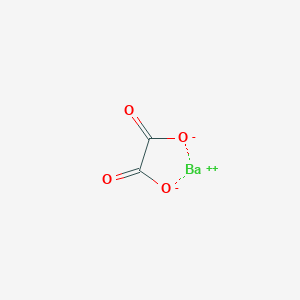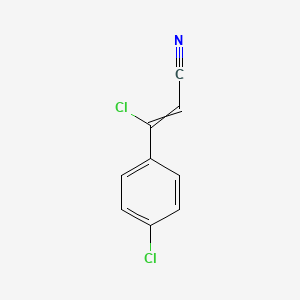
tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a chloroacetyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
Tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(2-bromoacetyl)piperidine-1-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Tert-butyl (2R)-2-(2-fluoroacetyl)piperidine-1-carboxylate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
Tert-butyl (2R)-2-(2-iodoacetyl)piperidine-1-carboxylate: Similar structure but with an iodoacetyl group instead of a chloroacetyl group.
Uniqueness
Tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chloroacetyl group can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.
Properties
Molecular Formula |
C12H20ClNO3 |
|---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20ClNO3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
OLKZBAFBHRIJEV-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)

![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)

